N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide chemical structure and properties
N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide chemical structure and properties
[1]
Molecular Architecture & Physicochemical Profile[1][2]
Compound Identity
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IUPAC Name: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide[1]
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Molecular Formula: C₁₂H₁₂N₂OS
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Molecular Weight: 232.30 g/mol
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SMILES: CNC(=O)c1c(C)nc(c2ccccc2)s1
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Core Scaffold: 2,4-disubstituted-1,3-thiazole-5-carboxamide[1]
Structural Analysis This molecule represents a "privileged scaffold" in medicinal chemistry, characterized by a planar 1,3-thiazole core flanked by a lipophilic phenyl ring at C2 and a polar carboxamide motif at C5.[2] The C4-methyl group acts as a critical steric anchor, often referred to in drug design as a "magic methyl" effect, which restricts bond rotation between the thiazole and the carbonyl group, locking the pharmacophore into a bioactive conformation [1].[2]
Physicochemical Properties Table
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | 2.3 – 2.6 | Optimal lipophilicity for membrane permeability (Lipinski Compliant). |
| TPSA | ~55 Ų | Indicates good oral bioavailability (<140 Ų).[2] |
| H-Bond Donors | 1 (Amide NH) | Critical for interaction with kinase hinge regions or receptor pockets.[1] |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates water solubility and target engagement.[2] |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
| Physical State | Solid (Crystalline) | Likely high melting point (>140°C) due to amide stacking.[2] |
Synthetic Pathways & Process Optimization
The synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is most robustly achieved via a convergent Hantzsch Thiazole Synthesis followed by functional group manipulation.[1] This approach minimizes regioisomeric byproducts and allows for late-stage diversification.[1]
Retrosynthetic Analysis (DOT Visualization)[2]
The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.
Figure 1: Convergent synthetic workflow for the target thiazole carboxamide.
Detailed Experimental Protocol
Step 1: Hantzsch Cyclization (Formation of the Thiazole Core) [2]
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Reagents: Thiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (absolute).[2]
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Procedure:
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Dissolve thiobenzamide in absolute ethanol (5 mL/mmol).
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Add ethyl 2-chloroacetoacetate dropwise at room temperature.
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Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
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Workup: Cool to room temperature. The hydrochloride salt of the thiazole ester may precipitate. Neutralize with saturated NaHCO₃ solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[2]
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Purification: Recrystallization from ethanol/water yields the ethyl ester as a white/pale yellow solid [2].
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Step 2: Saponification
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Reagents: Thiazole ester (Step 1), NaOH (2.0 eq), Methanol/Water (3:1).[2]
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Procedure: Reflux the ester in the basic solution for 2 hours. Acidify with 1M HCl to pH 3–4 to precipitate the carboxylic acid (4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid).[1] Filter and dry [3].[3]
Step 3: Amidation (Target Synthesis)
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Reagents: Thiazole acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (dry).[2]
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Procedure:
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Dissolve the acid in dry DMF under N₂ atmosphere.
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Add DIPEA, EDC[2]·HCl, and HOBt.[2] Stir for 30 minutes to activate the acid.
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Add methylamine hydrochloride.
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Stir at room temperature for 12–16 hours.
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Workup: Pour into ice water. The target amide often precipitates. If not, extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[2]
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Validation: 1H NMR should show a characteristic doublet for the N-methyl group at ~2.8-2.9 ppm and a broad quartet/singlet for the amide NH.[1]
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Pharmacophore Analysis & Biological Potential[4][5][6]
The N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide structure is not merely a chemical curiosity; it is a validated scaffold in two primary domains: Kinase Inhibition (Oncology) and Succinate Dehydrogenase Inhibition (Agrochemicals/Antifungal) .[1]
Structure-Activity Relationship (SAR) Map[1]
Figure 2: Pharmacophore mapping of the thiazole-5-carboxamide scaffold.
Biological Mechanisms[3][4][7]
1. c-Met Kinase Inhibition (Oncology) Thiazole carboxamides function as Type II kinase inhibitors.[1] The amide nitrogen (NH) acts as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket, while the C2-phenyl group extends into the hydrophobic back pocket.[2] The C4-methyl group is critical here; it forces the amide carbonyl out of planarity with the thiazole ring, creating a twist that matches the kinase binding cleft [4].[2]
2. Succinate Dehydrogenase Inhibition (SDHI) In fungal pathogens (e.g., Rhizoctonia solani), this scaffold targets Complex II of the mitochondrial respiratory chain.[2] The amide carbonyl oxygen binds to the Tyrosine residue in the ubiquinone-binding site, disrupting electron transport.[2] The N-methyl group provides metabolic stability against demethylases compared to a free primary amide [5].[1]
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet the following validation criteria.
Predicted 1H NMR (DMSO-d₆, 400 MHz):
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δ 8.40 (br s, 1H): Amide NH (Exchangeable with D₂O).[2]
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δ 7.90 – 7.95 (m, 2H): Phenyl ortho-protons.[2]
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δ 7.45 – 7.55 (m, 3H): Phenyl meta/para-protons.[2]
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δ 2.85 (d, J = 4.5 Hz, 3H): N-Methyl group (Coupled to NH).[2]
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δ 2.65 (s, 3H): C4-Methyl group (Singlet).
Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated: 233.07; Expected Found: 233.1 ± 0.1.
Purity Requirement:
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95% by HPLC (254 nm) is required for biological assays to rule out false positives from toxic heavy metal catalysts or unreacted thiobenzamide.[2]
References
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BenchChem. (2025).[2][4] Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.[1][4] BenchChem Application Notes. Link[2]
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Alfa Chemistry. (2025).[2] Hantzsch Dihydropyridine and Thiazole Synthesis Mechanisms. Alfa Chemistry Knowledge Base. Link
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ChemicalBook. (2025).[2][5] 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Properties and Synthesis. ChemicalBook CAS Database. Link
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Taylor & Francis. (2023).[2] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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MDPI. (2017).[2] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules.[3][6][7][8][9][10][11][12][13] Link[2]
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